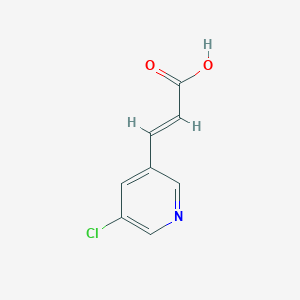

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid

Description

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a trans-configuration (2E) across the double bond and a 5-chloropyridin-3-yl substituent. The compound combines a pyridine ring with a chlorine atom at position 5 and a prop-2-enoic acid moiety. Key features include:

- Molecular formula: C₉H₆ClNO₂ (calculated based on structural analysis).

- Molecular weight: ~195.6 g/mol (approximated from similar compounds).

- Functional groups: A carboxylic acid group (hydrogen bond donor/acceptor), a pyridine ring (hydrogen bond acceptor), and a chlorine atom (electron-withdrawing group).

These properties make the compound relevant in pharmaceutical and materials science research, particularly in designing enzyme inhibitors or supramolecular assemblies .

Properties

CAS No. |

118419-97-9 |

|---|---|

Molecular Formula |

C8H6ClNO2 |

Molecular Weight |

183.59 g/mol |

IUPAC Name |

(E)-3-(5-chloropyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |

InChI Key |

ISCOQSRIEWMNOT-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=NC=C1Cl)/C=C/C(=O)O |

Canonical SMILES |

C1=C(C=NC=C1Cl)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-chloropyridine-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(a) 3-Hydroxycinnamic Acid

(b) (2E)-3-(1H-Indol-5-yl)prop-2-enoic Acid

- Substituent : 1H-indol-5-yl.

- Key differences: The indole NH group acts as a hydrogen bond donor, promoting π-π stacking and interactions with biological targets (e.g., serotonin receptors) .

(c) (2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic Acid

(d) (2E)-3-[6-oxo-1-(isopropyl)pyrazolo-pyridin-5-yl]prop-2-enoic Acid

- Substituent: Fused pyrazolo-pyridinone with a ketone and isopropyl group.

Physicochemical Properties

Table 1: Comparative Overview of Key Properties

Hydrogen Bonding and Crystal Packing

- Target compound : The carboxylic acid group forms dimers via O-H···O bonds, while the pyridine nitrogen accepts hydrogen bonds from protic solvents. Chlorine participates in weak Cl···π interactions .

- 3-Hydroxycinnamic acid: Phenolic -OH forms robust O-H···O networks, leading to crystalline phases with high thermal stability .

- Indole derivative : Indole NH donates hydrogen bonds, creating layered structures in the solid state .

Functional Implications

- Biological activity : Chloropyridine and indole derivatives show promise in kinase inhibition due to aromatic stacking and H-bonding with active sites.

- Material science : Extended aromatic systems (e.g., biphenyl in ) improve conductivity in organic semiconductors.

Biological Activity

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 1564007-82-4 |

| Molecular Formula | C8H6ClNO2 |

| Molecular Weight | 185.59 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)/C=C/C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Specifically, this compound has been shown to inhibit certain enzymes that play roles in inflammatory responses, potentially leading to anti-inflammatory effects .

Biological Activities

- Anti-inflammatory Activity :

-

Antiviral Activity :

- Research has indicated that derivatives of chloropyridinyl compounds, including this compound, show inhibitory activity against SARS-CoV proteases, which are critical for viral replication .

- The compound has shown an IC50 value of 250 nM against SARS-CoV 3CL protease, indicating potent antiviral properties .

-

Anticancer Potential :

- Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. The exact pathways involved are still under investigation but may include modulation of apoptotic signaling pathways.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine macrophages, this compound was administered at various concentrations. Results indicated a dose-dependent decrease in the production of TNF-alpha and IL-6, key pro-inflammatory cytokines. The study concluded that the compound effectively modulates inflammatory responses in vitro.

Case Study 2: Antiviral Activity Against SARS-CoV

A recent investigation into the antiviral properties of chloropyridinyl esters demonstrated that this compound derivatives significantly inhibited SARS-CoV replication in Vero E6 cells. The study highlighted the importance of structural modifications on the efficacy of these compounds against viral targets .

Research Findings

Recent literature has focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

- Enzyme Inhibition : Compounds derived from this structure have been shown to inhibit cyclooxygenase and lipoxygenase pathways effectively.

- Cytotoxicity : While exhibiting promising anti-inflammatory and antiviral activities, some derivatives also showed cytotoxic effects at higher concentrations, necessitating further evaluation for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.